molecular formula C9H7BrO5 B13518986 2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid

2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid

Cat. No.: B13518986
M. Wt: 275.05 g/mol
InChI Key: ZOXFPAGNAKGFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid is a chemical compound characterized by the presence of a brominated benzo[d][1,3]dioxole ring and a hydroxyacetic acid moiety

Preparation Methods

The synthesis of 2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of the hydroxyacetic acid group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major products formed from these reactions include various substituted benzo[d][1,3]dioxole derivatives and their corresponding alcohols, ketones, or carboxylic acids.

Scientific Research Applications

2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The brominated benzo[d][1,3]dioxole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid include:

The uniqueness of this compound lies in its specific structural features and the presence of both brominated benzo[d][1,3]dioxole and hydroxyacetic acid moieties, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7BrO5

Molecular Weight

275.05 g/mol

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H7BrO5/c10-5-2-7-6(14-3-15-7)1-4(5)8(11)9(12)13/h1-2,8,11H,3H2,(H,12,13)

InChI Key

ZOXFPAGNAKGFOY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(C(=O)O)O)Br

Origin of Product

United States

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